4-Bromo-5,8-dimethoxy-2-methylquinoline
Description
Overview of the Quinoline (B57606) Scaffold in Organic Chemistry
Quinoline is a nitrogen-containing heterocyclic aromatic compound with the chemical formula C₉H₇N. biointerfaceresearch.com Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. researchgate.net This fusion of two distinct aromatic systems confers upon the quinoline nucleus a unique set of chemical and physical properties. It is considered a privileged structure in medicinal chemistry, meaning its framework is frequently found in bioactive compounds and drugs. researchgate.net
The presence of the nitrogen atom makes quinoline a weak tertiary base. researchgate.net The quinoline scaffold is versatile, participating in both electrophilic and nucleophilic substitution reactions, and its derivatives exhibit a vast array of pharmacological activities. orientjchem.org This structural versatility allows for the synthesis of a large number of derivatives with diverse biological functions, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgrsc.org Researchers have extensively modified the quinoline nucleus with various substituents to create novel therapeutic compounds with enhanced pharmacological profiles. researchgate.netdntb.gov.ua
Historical Context of Substituted Quinoline Synthesis and Research
The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.org However, the true potential of the quinoline scaffold was unlocked through the development of various synthetic methods in the late 19th century, which allowed for the preparation of specifically substituted derivatives. These classical "named reactions" are fundamental to quinoline chemistry and are still in use today, often with modern modifications.
Several key methods were established during this period, each providing access to different substitution patterns on the quinoline ring. These foundational syntheses catalyzed decades of research into quinoline derivatives, leading to the discovery of crucial medicines, such as the antimalarial drug quinine. rsc.org
| Synthesis Method | Year Reported | Key Reactants | Typical Product |
|---|---|---|---|
| Skraup Synthesis | 1880 | Aniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agent | Unsubstituted or simple substituted quinolines |
| Doebner-von Miller Reaction | 1881 | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines |
| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde or 2-aminoketone, compound with a methylene (B1212753) group alpha to a carbonyl | 2,3-disubstituted quinolines |
| Combes Synthesis | 1888 | Aniline, β-diketone | 2,4-disubstituted quinolines |
| Conrad-Limpach Synthesis | 1887 | Aniline, β-ketoester | 4-hydroxyquinolines |
Importance of Bromo and Dimethoxy Substitution Patterns in Quinoline Derivatives
The specific type and position of functional groups on the quinoline ring are critical in determining the molecule's biological activity. researchgate.net Halogen and alkoxy (such as methoxy) groups are particularly significant substituents that have been extensively studied in medicinal chemistry.
Bromo (Halogen) Substitution: The introduction of a bromine atom to the quinoline scaffold can significantly influence its properties. Bromoquinolines are often used as key precursors in organic synthesis, allowing for the creation of more complex, multifunctional quinoline compounds through reactions like metal-halogen exchange and coupling reactions. nih.gov Furthermore, halogen substitution can enhance the biological activity of the molecule. acs.org For instance, studies have shown that certain brominated quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. nih.gov The position of the bromine atom is crucial; for example, 4-bromoquinolines are important intermediates for synthesizing molecules with pharmacological properties. google.com
Dimethoxy (Alkoxy) Substitution: Methoxy (B1213986) groups (-OCH₃) are electron-donating groups that can alter the electronic properties of the quinoline ring, potentially impacting how the molecule interacts with biological targets. Research has highlighted the potent inhibitory effects of quinolines containing methoxy groups against various cancer cell lines. nih.gov The presence of dimethoxy substituents, as seen in compounds like 2,4-dimethoxy-8-(4-methoxyphenyl)quinoline, has been associated with potent anticancer activity, which is attributed to the molecule's planar structure and extended conjugation. orientjchem.org The combination of bromo and methoxy groups on the same quinoline scaffold is a strategy used to generate novel derivatives with potential antiproliferative activity. nih.gov
Rationale for Academic Investigation of 4-Bromo-5,8-dimethoxy-2-methylquinoline
The specific compound, this compound, represents a confluence of the structural features discussed previously. While detailed research findings on this exact molecule are not widely published, the rationale for its academic investigation can be inferred from the established principles of quinoline chemistry and structure-activity relationships (SAR). acs.orguiowa.edu
The molecule's structure is characterized by:
A 2-methyl group , which can influence the molecule's steric and electronic properties.
A 4-bromo group , which not only impacts its biological activity but also serves as a reactive handle for further chemical modification. google.comchemicalbook.com
5,8-dimethoxy groups on the benzenoid ring, which are known to modulate the electronic character of the scaffold and are associated with biological activity in other quinoline derivatives. orientjchem.orgnih.gov
The investigation of this compound is driven by the potential for this unique combination of substituents to yield novel chemical properties and biological activities. It serves as an ideal candidate for screening in anticancer, antimicrobial, or other pharmacological assays, based on the known efficacy of related bromo- and methoxy-substituted quinolines. researchgate.netnih.gov Furthermore, its role as a potential synthetic intermediate allows for the creation of a library of new, more complex quinoline derivatives for further scientific exploration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol chemsynthesis.com |
| Melting Point | Data not available chemsynthesis.com |
| Boiling Point | Data not available chemsynthesis.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-bromo-5,8-dimethoxy-2-methylquinoline |
InChI |
InChI=1S/C12H12BrNO2/c1-7-6-8(13)11-9(15-2)4-5-10(16-3)12(11)14-7/h4-6H,1-3H3 |
InChI Key |
VOZSMWZYYKMVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)Br)OC)OC |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Bromo 5,8 Dimethoxy 2 Methylquinoline and Its Precursors
Reactions Involving the Bromine Substituent
The bromine atom at the 4-position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is significantly influenced by the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position for substitution and coupling reactions.
The 4-bromo substituent on the quinoline ring is susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SAr) mechanism. This reaction is facilitated because the quinoline ring system, particularly with its electron-withdrawing nitrogen atom, can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com The presence of electron-withdrawing groups, especially in positions ortho and para to the leaving group, activates an aryl halide towards SAr. libretexts.org In the quinoline scaffold, the nitrogen atom exerts an activating effect on the C4 position (para-like position), making the attached bromine a good leaving group.
The general mechanism involves two main steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org
Elimination of the Leaving Group: The halide ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
A variety of nucleophiles can be employed in these reactions, leading to a diverse array of 4-substituted quinoline derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reaction with an amine (R₂NH) would yield a 4-aminoquinoline (B48711) derivative, while reaction with a sodium alkoxide (NaOR) would produce a 4-alkoxyquinoline.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | Aniline (B41778) (C₆H₅NH₂) | 4-Anilino-5,8-dimethoxy-2-methylquinoline |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 4,5,8-Trimethoxy-2-methylquinoline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5,8-Dimethoxy-2-methyl-4-(phenylthio)quinoline |
The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.org This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-5,8-dimethoxy-2-methylquinoline, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
This methodology allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position. organic-chemistry.org For example, coupling with phenylboronic acid would yield 5,8-dimethoxy-2-methyl-4-phenylquinoline. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent. mdpi.com
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, PCy₃, XPhos | Stabilizes and activates the palladium catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Solubilizes reactants and facilitates the reaction |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Provides the organic group to be coupled |
The Suzuki-Miyaura coupling of a 4-bromoquinoline-N-oxide with a polyprenyl boronic acid has been utilized in the synthesis of natural products, demonstrating the utility of this reaction on complex quinoline scaffolds. researchgate.net
Reactions Involving the Methoxy (B1213986) Groups
The electron-rich benzene (B151609) portion of the quinoline, substituted with two methoxy groups, is prone to electrophilic attack and oxidative transformations.
The 5,8-dimethoxy substitution pattern is a classic precursor to the corresponding quinoline-5,8-dione. This transformation is achieved through oxidative demethylation, a reaction that is particularly efficient for hydroquinone (B1673460) dimethyl ethers. nih.gov The most common and effective reagent for this purpose is ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govmdpi.comwikipedia.org
The reaction involves the treatment of the 5,8-dimethoxyquinoline (B1605891) derivative with CAN in a solvent mixture, typically aqueous acetonitrile. mdpi.comufms.br CAN acts as a powerful one-electron oxidant. The mechanism is believed to involve the removal of electrons from the electron-rich aromatic ring, leading to the cleavage of the methyl-oxygen bonds and subsequent oxidation to the dione. This method provides a convenient and high-yielding route to quinoline-5,8-diones, which are important intermediates in pharmaceutical synthesis. google.com The reaction is often rapid, proceeding at or below room temperature. mdpi.com
| Starting Material | Reagent | Typical Solvent | Product |
|---|---|---|---|
| This compound | Ceric Ammonium Nitrate (CAN) | Acetonitrile / Water | 4-Bromo-2-methylquinoline-5,8-dione |
Transformations of the Quinoline Nucleus
The quinoline ring system itself can undergo various transformations, with the nitrogen atom being a primary site of reactivity.
The lone pair of electrons on the heterocyclic nitrogen atom of the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation can be readily achieved using various oxidizing agents, most commonly peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgorganic-chemistry.org Other reagents like hydrogen peroxide in acetic acid or with trifluoroacetic anhydride (B1165640) can also be employed. rsc.org
The reaction involves the electrophilic attack of the oxidant on the nitrogen atom. researchgate.net The resulting N-oxide functionality significantly alters the electronic properties of the quinoline ring. It enhances the reactivity of the C2 and C4 positions towards nucleophilic attack and can also direct electrophilic substitution to different positions than the parent quinoline. Quinoline N-oxides are stable compounds and serve as versatile intermediates in organic synthesis. researchgate.net The oxidation of 2-substituted quinolines to their corresponding N-oxides is a well-established and efficient process. researchgate.net
| Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to room temperature |
| Hydrogen Peroxide / Acetic Acid | H₂O₂ / AcOH | Elevated temperature (e.g., 70-80 °C) |
| Dimethyldioxirane | DMDO | Acetone, room temperature |
Reduction Reactions (e.g., of nitro groups in related analogues)
The reduction of nitro groups to primary amines is a fundamental transformation in the synthesis of complex heterocyclic systems, providing a crucial entry point for further functionalization. In the context of quinoline chemistry, particularly for analogues related to this compound, the selective reduction of a nitro substituent is a key step in preparing aminoquinoline intermediates. These intermediates are precursors for a wide range of derivatives. unimi.it
The hydrogenation of aromatic nitro compounds is frequently the method of choice for producing the corresponding anilines. unimi.it A significant challenge in this process is achieving chemoselectivity, especially when other reducible functional groups, such as halogens, are present in the molecule. unimi.it Various catalytic systems and reagents have been developed to address this, allowing for the selective reduction of the nitro group without affecting other sensitive parts of the molecule. unimi.itwikipedia.org
Commonly employed methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation : This is a widely used industrial method. Reagents like Palladium on carbon (Pd/C) and Raney nickel are effective. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred for substrates containing aromatic halogens (I, Br, Cl) to avoid dehalogenation. commonorganicchemistry.com
Metal-Acid Systems : The use of metals like iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid) provides a mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Other Reagents : Tin(II) chloride (SnCl2) is another mild reagent for this transformation. commonorganicchemistry.com For specific cases, sodium sulfide (B99878) (Na2S) can be used, which sometimes allows for the selective reduction of one nitro group in a polynitrated aromatic compound. commonorganicchemistry.comosi.lv
In research concerning quinoline derivatives, these methods have been successfully applied. For instance, the catalytic reduction of 5,6-dimethoxy-4-methyl-8-nitroquinoline using Raney nickel in an ethanol-dioxane solvent mixture resulted in an 84% yield of 8-amino-5,6-dimethoxy-4-methylquinoline. google.com Similarly, various substituted 5-nitroquinolines have been reduced to their corresponding 5-aminoquinolines using reagents like nickel chloride/sodium borohydride (B1222165) (NiCl2/NaBH4), which can also reduce the pyridine (B92270) ring of the quinoline system under certain conditions. nih.gov
The chemoselective reduction of a dinitro compound is particularly relevant. In the synthesis of precursors for oxazoloquinolines, 7-amino-5-nitroquinolin-8-ol was successfully synthesized from 5,7-dinitro-8-hydroxyquinoline. osi.lv This selective reduction of the ortho-nitro group (at C7) was achieved using sodium sulfide in a water and DMSO mixture, or through catalytic hydrogenation with 0.8% Pd/C. osi.lv
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5,6-Dimethoxy-4-methyl-8-nitroquinoline | Raney nickel, H₂, Ethanol-dioxane | 8-Amino-5,6-dimethoxy-4-methylquinoline | 84% | google.com |
| 6-Methoxy-4-methyl-8-nitroquinoline | Catalytic Hydrogenation | 8-Amino-6-methoxy-4-methylquinoline | Not specified | google.com |
| 5,7-Dinitro-8-hydroxyquinoline | Na₂S, H₂O, DMSO | 7-Amino-5-nitroquinolin-8-ol | Not specified | osi.lv |
| 5,7-Dinitro-8-hydroxyquinoline | 0.8% Pd/C, H₂ | 7-Amino-5-nitroquinolin-8-ol | Not specified | osi.lv |
| Various 5-nitroquinolines | NiCl₂/NaBH₄ (excess) | Corresponding 5-amino-1,2,3,4-tetrahydroquinolines | Not specified | nih.gov |
Cyclization Reactions (e.g., oxazole (B20620) ring formation in related systems)
Cyclization reactions are pivotal for constructing fused heterocyclic systems, thereby expanding the structural diversity and molecular complexity of the quinoline core. The formation of an oxazole ring fused to the quinoline scaffold is a noteworthy transformation, creating oxazoloquinoline derivatives. osi.lv Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. wikipedia.org
The synthesis of an oxazole ring typically requires precursors with adjacent amino and hydroxyl groups. nih.gov In the context of quinoline chemistry, an ortho-amino-hydroxyquinoline serves as an ideal starting point for constructing a fused oxazole ring. This cyclization is often achieved by reacting the amino-hydroxy precursor with a carboxylic acid or its derivative (such as an acyl chloride or anhydride), which provides the remaining carbon atom for the five-membered oxazole ring. osi.lv
A specific example is the synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines. osi.lv The key precursor for this synthesis is 7-amino-5-nitroquinolin-8-ol, which is obtained via the selective reduction of 5,7-dinitro-8-hydroxyquinoline as described in the previous section. osi.lv The cyclization of 7-amino-5-nitroquinolin-8-ol to form the oxazole ring can be accomplished through several methods:
Reaction with Aromatic Aldehydes : Condensation with various aromatic aldehydes in the presence of an oxidizing agent.
Reaction with Carboxylic Acids : Heating with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Reaction with Acyl Chlorides : Acylation of the amino group with an acyl chloride, followed by intramolecular cyclization and dehydration.
This strategy allows for the introduction of various substituents at the 2-position of the oxazole ring, depending on the aldehyde, carboxylic acid, or acyl chloride used in the reaction. This versatility is crucial for creating a library of compounds with diverse functionalities. osi.lv
| Precursor | Reagent/Condition for Cyclization | Product Class | Reference |
|---|---|---|---|
| 7-Amino-5-nitroquinolin-8-ol | R-CHO (aromatic aldehydes) | 2-Aryl-5-nitrooxazolo[4,5-h]quinolines | osi.lv |
| 7-Amino-5-nitroquinolin-8-ol | R-COOH / Polyphosphoric Acid (PPA) | 2-Substituted-5-nitrooxazolo[4,5-h]quinolines | osi.lv |
| 7-Amino-5-nitroquinolin-8-ol | R-COCl then heat | 2-Substituted-5-nitrooxazolo[4,5-h]quinolines | osi.lv |
Derivatization Strategies for Functional Group Modification
Derivatization of the this compound scaffold is essential for modulating its physicochemical and biological properties. The existing functional groups—the bromo group at C4, the methoxy groups at C5 and C8, and the methyl group at C2—offer multiple sites for chemical modification.
Modification at the C4-Position: The bromine atom at the C4 position of the quinoline ring is analogous to a chlorine atom in similar systems and is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the bromide ion by various nucleophiles, providing a straightforward route to a wide array of 4-substituted quinolines. For example, in related 4-chloroquinoline (B167314) systems, the chloro group can be displaced by hydrazine (B178648) to yield 4-hydrazinoquinolines. mdpi.com A similar reactivity is expected for the 4-bromo analogue.
Modification of Methoxy Groups: The methoxy groups at C5 and C8 are generally stable. However, they can be cleaved under harsh conditions (e.g., using strong acids like HBr) to yield the corresponding dihydroxyquinoline. These hydroxyl groups can then be re-alkylated or otherwise functionalized. For instance, the O-methylation of 8-hydroxyquinoline (B1678124) to 8-methoxyquinoline (B1362559) is a common reaction, carried out using reagents like sodium hydride and an alkylating agent in an anhydrous solvent. researchgate.net This demonstrates the possibility of modifying or re-introducing alkoxy groups on the quinoline core.
Modification at the C2-Methyl Group: The methyl group at the C2 position can also be a site for derivatization. It can potentially be oxidized to an aldehyde or a carboxylic acid, providing a handle for further transformations. For example, 6,7-dimethoxy-4-methylquinoline (B7901174) has been successfully converted into the corresponding aldehyde at the 4-position, showcasing a strategy that could potentially be adapted for the 2-methyl group under different conditions. nih.gov Furthermore, studies on 5,8-quinolinediones have shown that introducing groups such as formyl or hydroxyl at the C2 position significantly influences the molecule's properties. mdpi.com
Modification of the Quinoline Ring: The quinoline ring itself can undergo further substitution reactions, although the positions of attack are directed by the existing substituents. For example, nitration of quinoline derivatives often occurs on the benzene ring, with the position guided by the activating or deactivating nature of the present groups. researchgate.net
| Reaction Type | Target Site | Example Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | C4-Bromo | Hydrazine (by analogy) | 4-Hydrazino | mdpi.com |
| Ether Cleavage | C5/C8-Methoxy | HBr or BBr₃ | 5,8-Dihydroxy | Generic |
| O-Alkylation | C8-Hydroxy (on a precursor) | NaH, Alkyl halide | 8-Alkoxy | researchgate.net |
| Oxidation | C2-Methyl | Oxidizing agents (e.g., SeO₂) | 2-Formyl or 2-Carboxy | Generic |
| Nitration | Benzene Ring | HNO₃/H₂SO₄ | Nitro group | nih.govresearchgate.net |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectral Analysis for Proton Environments
A ¹H NMR spectrum for 4-Bromo-5,8-dimethoxy-2-methylquinoline would be expected to reveal distinct signals corresponding to each unique proton in the molecule. Key expected resonances would include singlets for the methyl group (CH₃) and the two methoxy (B1213986) groups (OCH₃), as well as signals in the aromatic region for the protons on the quinoline (B57606) ring system. The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide critical information about the electronic environment and spatial relationships of these protons. However, specific experimental ¹H NMR data for this compound is not currently available.
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum provides a map of the carbon skeleton of a molecule. For this compound, distinct peaks would correspond to the methyl carbon, the two methoxy carbons, and each of the carbon atoms within the quinoline core, including those bonded to the bromine and methoxy substituents. The chemical shifts of these carbons would confirm the substitution pattern of the heterocyclic and benzene (B151609) rings. At present, detailed experimental ¹³C NMR data has not been reported.
2D NMR Techniques (e.g., HMBC, HSQC) for Connectivity Confirmation
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. An HMBC spectrum would reveal longer-range correlations (typically over two to three bonds) between protons and carbons, confirming the assembly of the quinoline framework and the placement of the substituents. This specific 2D NMR data for this compound is not found in current literature.
X-ray Crystallography for Solid-State Structure Determination (for analogues)
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and spatial arrangement of the atoms in this compound, confirming the planarity of the quinoline system and the orientation of the substituents. While the crystal structure for the title compound has not been determined, studies on related quinoline analogues have been performed. For instance, the crystal structure of 8-Bromo-2-methylquinoline has been reported, revealing a nearly planar quinoline system with molecules packed in a face-to-face arrangement. Such data on analogues provides a valuable reference but does not replace the need for direct crystallographic analysis of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations are foundational for understanding a compound's stability, reactivity, and spectroscopic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.
While no specific HOMO-LUMO data for 4-Bromo-5,8-dimethoxy-2-methylquinoline has been published, DFT studies on other substituted quinolines have been performed. For instance, analysis of the parent quinoline (B57606) molecule has provided insights into its electronic properties. scirp.org For a molecule like this compound, it would be expected that the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromo group would significantly influence the energy and localization of these frontier orbitals. A lower HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov
Table 1: Illustrative HOMO-LUMO Data for a Generic Aromatic Compound This table is for illustrative purposes only, as specific data for the title compound is unavailable.
| Parameter | Typical Value (eV) | Implication |
| HOMO Energy | -6.0 to -5.0 | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -2.0 to -1.0 | Energy of the lowest empty electron orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.0 to 3.0 | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict a molecule's behavior. These include electronegativity, chemical hardness, and global electrophilicity index. Such parameters are instrumental in assessing the stability and potential reaction sites of a compound. researchgate.net Without specific DFT calculations for this compound, any assessment of its reactivity remains speculative.
Theoretical vibrational analysis using DFT is often employed to complement experimental infrared (IR) and Raman spectroscopy. chemsynthesis.com By calculating the vibrational frequencies and intensities, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching and bending of bonds. researchgate.net This correlative approach aids in the structural confirmation of synthesized compounds. No simulated vibrational spectra for this compound have been reported in the literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the behavior of a molecule over time and its potential interactions with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This is a common practice in drug discovery to understand binding modes and affinities. Studies on various quinoline derivatives have explored their potential as inhibitors for different biological targets. nih.gov However, there are no published molecular docking studies specifically featuring this compound as the ligand.
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a post-processing technique applied to molecular dynamics simulation trajectories to calculate the binding free energy of a ligand to its receptor. nih.gov This provides a more quantitative estimate of binding affinity than docking scores alone. Research on other highly brominated quinolines has utilized MM-PBSA to evaluate their interaction with biological targets like human topoisomerase I. nih.gov This highlights a potential application for future studies on this compound, should a relevant biological target be identified. The calculation typically breaks down the binding energy into several components, as illustrated in the hypothetical table below.
Table 2: Example Components of MM-PBSA Binding Free Energy Calculation This table is a generalized example and does not represent data for the title compound.
| Energy Component | Description |
| ΔEvdw | van der Waals energy |
| ΔEelec | Electrostatic energy |
| ΔGpolar | Polar solvation energy |
| ΔGnonpolar | Nonpolar solvation energy |
| ΔGbinding | Total Binding Free Energy |
Conformational Analysis
The conformational landscape of this compound is primarily determined by the orientation of the two methoxy groups at the C5 and C8 positions and the methyl group at the C2 position. The quinoline core is a rigid bicyclic system, but the rotation of the substituent groups can lead to different conformers with varying energies.
Table 1: Predicted Stable Conformations and Energy Barriers for a Representative Dimethoxy Aromatic System
| Dihedral Angle | Predicted Stable Conformation (°) | Rotational Energy Barrier (kcal/mol) |
|---|---|---|
| C4-C5-O-CH3 | ~0 or ~180 | 2.5 - 4.0 |
| C7-C8-O-CH3 | ~0 or ~180 | 2.5 - 4.0 |
Note: This data is illustrative and based on typical values for substituted aromatic ethers. The actual values for this compound would require specific computational analysis.
In Silico Structure-Activity Relationship (SAR) Prediction
In silico Structure-Activity Relationship (SAR) studies are computational methods used to predict the biological activity of a chemical compound based on its molecular structure. researchgate.net These predictions are valuable in drug discovery for prioritizing compounds for synthesis and experimental testing. orientjchem.orgnih.gov For this compound, in silico SAR can provide insights into its potential as a therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico SAR. researchgate.net These models correlate the structural or physicochemical properties of a series of compounds with their biological activities. tandfonline.com Although specific QSAR models for this compound have not been detailed in the available literature, we can infer potential relationships based on SAR studies of other quinoline derivatives. nih.govmdpi.com
The key structural features of this compound that would be considered in an in silico SAR study include:
The Quinoline Scaffold: This is a common pharmacophore in many biologically active molecules. orientjchem.org
The Bromo Group at C4: Halogen atoms can influence activity through various mechanisms, including acting as a hydrogen bond acceptor and increasing lipophilicity.
The Methoxy Groups at C5 and C8: These groups can act as hydrogen bond acceptors and influence the electronic properties and metabolism of the compound.
Molecular docking simulations are another powerful in silico tool. nih.gov These simulations predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com For this compound, docking studies could be used to screen for potential protein targets and to understand the molecular interactions that could contribute to its biological activity.
Table 2: Illustrative In Silico SAR Prediction for this compound against a Hypothetical Kinase Target
| Molecular Descriptor | Value | Predicted Contribution to Activity |
|---|---|---|
| Molecular Weight | 284.13 g/mol | Favorable |
| LogP | 3.5 | Favorable for cell permeability |
| Number of Hydrogen Bond Acceptors | 3 (N, O, O) | Potential for key interactions |
| Number of Hydrogen Bond Donors | 0 | - |
| Docking Score | -8.5 kcal/mol | High predicted binding affinity |
Note: This data is hypothetical and for illustrative purposes only. Actual values would depend on the specific biological target and the computational models used.
The insights gained from such in silico predictions can guide the design of new analogs of this compound with potentially improved activity and selectivity. researchgate.net
Biological Activity Profiling and Mechanistic Insights
General Overview of Quinoline (B57606) Pharmacophores and Bioactivities
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry. Current time information in Pasuruan, ID.nih.govarabjchem.org This privileged structure is present in a wide array of natural and synthetic compounds that exhibit significant pharmacological properties. Current time information in Pasuruan, ID.nih.gov The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of biological activities. nih.govarabjchem.org
Quinoline-based compounds are well-established as effective agents against a spectrum of diseases. proquest.comnih.gov Their therapeutic applications include roles as antibacterial, antiviral, anticancer, antiparasitic, and anti-inflammatory agents. Current time information in Pasuruan, ID.proquest.comnih.gov The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic effects against cancer cells. arabjchem.org Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with various biological targets. arabjchem.org
The development of quinoline derivatives has led to numerous clinically approved drugs, underscoring the importance of this pharmacophore in drug discovery. proquest.comijrpr.com Modifications to the quinoline core structure have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. nih.govnih.gov These modifications often involve the introduction of various functional groups, such as halogens, alkoxy groups, and alkyl chains, which can significantly modulate the biological activity of the parent compound. nih.gov
In Vitro Antiproliferative and Antitumor Activities
While direct experimental data on the in vitro antiproliferative and antitumor activities of 4-Bromo-5,8-dimethoxy-2-methylquinoline is not available in the current scientific literature, studies on structurally related brominated and methoxy-substituted quinoline derivatives provide valuable insights into its potential anticancer effects.
Research on various brominated quinoline derivatives has demonstrated their potential to inhibit the proliferation of several cancer cell lines. For instance, studies on 5,7-dibromo-8-hydroxyquinoline and related compounds have shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines. researchgate.netbenthamdirect.com The IC50 values for these compounds ranged from 6.7 to 25.6 µg/mL, indicating significant cytotoxic effects. researchgate.netbenthamdirect.com
Another study investigating highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, also reported notable inhibitory effects against C6, HeLa, and HT29 cancer cell lines. nih.gov Specifically, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited the highest activity, with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov These findings suggest that the presence of bromine and methoxy (B1213986) groups on the quinoline scaffold can contribute to potent antiproliferative activity.
The antiproliferative activity of a selection of brominated quinoline derivatives against different cancer cell lines is summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 - 25.6 |
| HeLa | 6.7 - 25.6 | |
| HT29 | 6.7 - 25.6 | |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 | Not specified |
| HeLa | Not specified | |
| HT29 | Not specified | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 5.45 |
| HeLa | 9.6 | |
| HT29 | Not specified |
This table presents data for structurally related compounds to this compound based on available research. researchgate.netbenthamdirect.comnih.gov
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govarabjchem.org Studies on brominated 8-hydroxyquinolines have indicated that these compounds can induce apoptosis in cancer cells, as evidenced by DNA laddering assays. researchgate.netbenthamdirect.com For example, 5,7-dibromo-8-hydroxyquinoline was found to have high apoptotic potential. researchgate.netbenthamdirect.com
The induction of apoptosis is a key mechanism for eliminating cancerous cells. mdpi.com Quinoline compounds can trigger apoptotic pathways through both intrinsic and extrinsic routes. nih.gov This often involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov
Furthermore, many quinoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the stages of cell division. arabjchem.org For instance, some novel quinoline-based analogues have been found to arrest the cell cycle at the G2/M phase. nih.gov This disruption of the cell cycle can ultimately lead to cell death. arabjchem.org While specific studies on this compound are lacking, the established mechanisms of related compounds suggest that it may also interfere with these fundamental cellular processes in cancer cells.
The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. researchgate.netnih.gov The wound healing assay is a common in vitro method used to assess cell migration. researchgate.netnih.govresearchgate.net In this assay, a "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured over time. researchgate.netnih.gov
While there is no specific data on the effect of this compound on cell migration, research on other quinoline derivatives has demonstrated their potential to inhibit this process. nih.gov For example, a nitrated bromoquinoline derivative was shown to effectively inhibit the migration of HT29 cells in a wound healing assay. nih.gov This suggests that the quinoline scaffold can be functionalized to produce compounds with anti-migratory properties, which is a crucial aspect of anticancer drug development. arabjchem.org
Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. nih.gov They are well-established targets for anticancer drugs. globalresearchonline.netmdpi.com Quinoline derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govmdpi.com
Studies on brominated quinoline derivatives have revealed their potential as topoisomerase inhibitors. For example, 5,7-dibromo-8-hydroxyquinoline has been shown to have inhibitory effects on topoisomerase I. researchgate.netbenthamdirect.com Similarly, other highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, have also been found to inhibit human topoisomerase I. nih.gov The inhibition of these enzymes by quinoline compounds can lead to DNA damage and ultimately trigger cell death in cancer cells. nih.gov The structure-activity relationship of these compounds suggests that the presence and position of the bromo and methoxy substituents on the quinoline ring play a crucial role in their topoisomerase inhibitory activity. nih.govnih.gov
Antimicrobial and Antimalarial Activities
The quinoline scaffold is a cornerstone in the development of antimicrobial and antimalarial agents. nih.govnih.gov However, specific studies detailing the antimicrobial or antimalarial activities of this compound are not currently available. Nevertheless, the broader class of quinoline derivatives has a well-documented history of efficacy in these areas.
Numerous quinoline-based compounds have been developed as potent antibacterial agents, effective against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. semanticscholar.org Research on various substituted quinolines has demonstrated that modifications to the core structure can lead to compounds with significant antibacterial potency. researchgate.net
In the context of malaria, quinoline derivatives have been pivotal. Chloroquine, a well-known 4-aminoquinoline (B48711), has been a frontline antimalarial drug for decades. nih.gov The antimalarial activity of quinolines is often attributed to their ability to interfere with the detoxification of heme in the malaria parasite. nih.gov While resistance has emerged as a significant challenge, the quinoline scaffold continues to be a critical template for the design of new antimalarial drugs. nih.gov Research into novel quinoline derivatives, including those with various substitutions, is ongoing in the quest for more effective and resistance-breaking antimalarial agents. nih.govresearchgate.net
General Efficacy of Quinoline Derivatives
Quinoline and its analogues are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with significant biological activities. nih.govnih.gov The quinoline core is a versatile structural motif that has been successfully modified to create agents with a broad spectrum of therapeutic applications. researchgate.netorientjchem.org
Historically, quinoline derivatives, such as quinine, were among the first effective treatments for malaria. nih.gov This has spurred extensive research into synthetic quinolines, leading to the development of a variety of antimicrobial agents. researchgate.net Quinolone derivatives, a subset of this class, are well-known for their potent antibacterial activity. semanticscholar.org Beyond their antimicrobial effects, quinoline derivatives have demonstrated efficacy in several other therapeutic areas, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov The pharmacological profile of a given quinoline derivative is highly dependent on the nature and position of its substituents. researchgate.net
Table 1: Overview of Reported Biological Activities of Quinoline Derivatives
| Biological Activity | Description | Key Examples (as a class) |
|---|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi. | Quinolones, Chloroquine |
| Anticancer | Exhibit cytotoxic effects against various cancer cell lines. | Camptothecin derivatives |
| Anti-inflammatory | Reduce inflammation through various mechanisms. | Substituted quinolines |
| Anticonvulsant | Show efficacy in models of epilepsy. | 8-substituted quinolines |
| Antihypertensive | Demonstrate blood pressure-lowering effects. | Quinazoline derivatives |
| Anti-tubercular | Active against Mycobacterium tuberculosis. | Bedaquiline (B32110) |
Proposed Mechanisms Against Microbial Targets (e.g., enzyme inhibition)
The antimicrobial action of many quinoline derivatives is often attributed to their ability to inhibit essential microbial enzymes. A primary mechanism for the antibacterial effects of quinolones, for instance, is the inhibition of DNA gyrase and topoisomerase IV. semanticscholar.orgacs.org These enzymes are crucial for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.
Another important microbial target for some quinoline derivatives is the inhibition of mycobacterial ATP synthase. nih.gov Bedaquiline, a diarylquinoline, functions through this mechanism to effectively treat multidrug-resistant tuberculosis. nih.gov Furthermore, some quinoline-based compounds have been found to inhibit DNA methyltransferases, which are involved in epigenetic regulation and could be a target in various pathogens. nih.gov The ability of certain quinoline analogues to intercalate into DNA can also contribute to their antimicrobial effects by disrupting DNA replication and transcription. nih.gov
Other Reported Activities of Quinoline Analogues
The structural versatility of the quinoline scaffold has led to the discovery of a wide range of other pharmacological activities beyond antimicrobial effects.
Anti-inflammatory Properties
Numerous quinoline derivatives have been reported to possess significant anti-inflammatory properties. researchgate.neteurekaselect.com The mechanisms underlying these effects are varied and can include the inhibition of key inflammatory mediators. For example, some synthetic quinolines have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) involved in inflammation and pain. nih.gov Other quinoline-based compounds have demonstrated the ability to reduce the production of nitric oxide and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. nih.gov The anti-inflammatory potential of quinoline derivatives makes them attractive candidates for the development of new treatments for inflammatory disorders. researchgate.net
Anticonvulsant and Antihypertensive Activities
Certain quinoline derivatives have shown promise as both anticonvulsant and antihypertensive agents. nih.govjst.go.jpbohrium.com Studies on 8-substituted quinolines have revealed that compounds with a 2-hydroxypropyloxyquinoline moiety can display excellent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models. nih.govjst.go.jpjst.go.jpresearchgate.net The anticonvulsant effects of some of these derivatives are thought to be related to their potential beta-blocking properties. nih.govjst.go.jp
In addition to their anticonvulsant effects, several of these 8-substituted quinoline derivatives have also demonstrated significant antihypertensive activity. nih.govjst.go.jp For instance, certain compounds have been shown to effectively antagonize the pressor response induced by adrenaline. jst.go.jpjst.go.jp The dual activity of these compounds suggests a potential commonality in their mechanism of action, possibly related to their interaction with adrenergic receptors. nih.govjst.go.jp Research has also explored quinoline-appended chalcones as inhibitors of Angiotensin Converting Enzyme (ACE), a key target in hypertension management. rsc.org
Anti-tubercular and Immune Depressant Activities
The quinoline scaffold is a key component of several anti-tubercular agents. austinpublishinggroup.comnih.gov The discovery of bedaquiline has highlighted the potential of quinoline derivatives to combat drug-resistant Mycobacterium tuberculosis. austinpublishinggroup.com Research is ongoing to develop new quinoline-based compounds with novel mechanisms of action to address the challenge of tuberculosis. nih.govmdpi.com Some quinoline derivatives have shown potent activity against M. tuberculosis by targeting enzymes like catalase-peroxidase (KatG). nih.gov
While less extensively studied, some quinoline derivatives have been reported to possess immunosuppressive activities. researchgate.net This suggests that the quinoline scaffold could be a starting point for the development of new immunomodulatory agents for the treatment of autoimmune diseases and prevention of transplant rejection.
Experimental Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline derivatives is highly dependent on the substitution pattern around the quinoline core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.
For antibacterial quinolones, SAR studies have established several key features for activity. The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is generally considered essential for antibacterial action. slideshare.net A fluorine atom at position 6 often enhances activity, while various substituents at position 7, such as piperazine (B1678402) or pyrrolidine (B122466) rings, can modulate the antibacterial spectrum and potency. slideshare.net
In the context of anticonvulsant and antihypertensive 8-substituted quinolines, the presence of an aryloxypropanolamine side chain appears to be important for their beta-blocking properties and, consequently, their biological effects. nih.govjst.go.jp
For anti-inflammatory quinolines, the nature and position of substituents on both the quinoline ring and any appended functionalities can significantly influence their activity. researchgate.net For example, in a series of tacrine-quinoline hybrids designed as cholinesterase inhibitors, substitutions on the quinoline ring modulated their inhibitory potency. mdpi.com
The SAR of quinoline derivatives as enzyme inhibitors has also been investigated. For inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for cancer and autoimmune diseases, specific substitutions at various positions of the quinoline ring were found to be beneficial for inhibitory activity. rsc.org These studies highlight the importance of systematic structural modifications to fine-tune the pharmacological properties of quinoline-based compounds. acs.orgresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinine |
| Chloroquine |
| Bedaquiline |
| Camptothecin |
Influence of Halogenation on Biological Potency
The introduction of a halogen atom, such as bromine at the C-4 position of the quinoline scaffold, significantly impacts the molecule's physicochemical properties and, consequently, its biological potency. Halogens can influence a compound's lipophilicity, electronic distribution, and steric profile, all of which are critical for drug-target interactions and pharmacokinetic properties.
Research into halogenated quinolines has shown that the type and position of the halogen can drastically alter biological activity. The bromine atom in this compound enhances the molecule's lipophilicity, which may facilitate its passage across biological membranes to reach intracellular targets. Studies on other halogenated compounds suggest that the potency of biological activity can increase with the size of the halogen, following the trend from fluorine to iodine. nih.gov This suggests that steric factors, in addition to electronic effects, play a significant role. nih.gov For instance, in some organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the substitution pattern of halogens has a pronounced effect on the compound's activity. acs.org The presence of bromine and nitro substitutions on a quinoline scaffold has been shown to have a synergistic impact, enhancing anticancer potency. nih.gov The electron-withdrawing nature of the bromine atom can also modulate the reactivity of the quinoline ring, potentially influencing its binding affinity to specific biological targets. nih.gov
| Substituent at C-4 | Key Physicochemical Change | Anticipated Impact on Biological Potency |
|---|---|---|
| -H (Hydrogen) | Baseline (non-halogenated) | Reference activity level |
| -F (Fluoro) | High electronegativity, small size | May alter electronic interactions and membrane permeability |
| -Cl (Chloro) | Increased lipophilicity and size compared to -F | Often enhances potency by improving target binding and pharmacokinetics |
| -Br (Bromo) | Further increased lipophilicity and size | Potentially optimal balance of lipophilicity and electronic effects for certain targets nih.gov |
| -I (Iodo) | Highest lipophilicity and size, lower electronegativity | May lead to very high potency but can also introduce metabolic liabilities nih.gov |
Role of Methoxy Substituents in Modulating Activity
The presence of two methoxy (-OCH3) groups at the C-5 and C-8 positions of the benzene ring portion of the quinoline is a critical determinant of the compound's biological profile. Methoxy groups are known to be strong electron-donating groups through resonance, which increases the electron density of the aromatic system. This electronic modification can significantly influence how the molecule interacts with its biological targets.
Studies on various quinoline derivatives have consistently highlighted the importance of methoxy substituents for anticancer and other biological activities. researchgate.net For example, the introduction of methoxy groups at the C-6 and C-8 positions in some quinoline and tetrahydroquinoline compounds led to heightened inhibitory activity against certain enzymes. researchgate.net The positioning of these groups is crucial; research indicates that methoxy groups at the C-8 position can play a vital role in enzyme inhibition. researchgate.net Furthermore, these groups can participate in hydrogen bond formation with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity. researchgate.net The metabolic stability of the compound can also be affected, as methoxy groups are potential sites for O-demethylation by cytochrome P450 enzymes, which can either detoxify the compound or activate it.
| Methoxy Group Position | Electronic Effect | Potential Impact on Bioactivity | Example from Research |
|---|---|---|---|
| C-5 and C-8 | Strong electron-donating | Modulates target binding affinity, enhances interaction with specific enzymes. researchgate.net | Methoxy groups at C-6 and C-8 enhanced inhibition of hCAI, hCA II, and AChE enzymes. researchgate.net |
| C-6 | Electron-donating | Can increase activity, but may be less impactful than C-8 substitution for certain targets. nih.gov | A 6-methoxy group on a quinolinyl moiety led to a modest decrease in inhibitory potential against BChE in one study. nih.gov |
| C-2 | Electron-donating | Enhanced antimalarial activity against chloroquine-sensitive strains. rsc.org | Presence of -OCH3 at position-2 enhanced antimalarial capability in a quinoline-imidazole hybrid. rsc.org |
| None | - | Lower intrinsic activity compared to methoxylated analogs in many cases. nih.gov | Precursor compounds without methoxy groups showed no measurable antiproliferative effects in a study on brominated quinolines. nih.gov |
Impact of Methyl Substitution on Bioactivity
The methyl group (-CH3) at the C-2 position of the pyridine ring of the quinoline nucleus also exerts a significant influence on the molecule's biological activity. This small alkyl group can affect the compound's properties through steric and electronic effects, as well as by altering its metabolic profile.
The presence of a methyl group at C-2 can enhance the lipophilicity of the molecule, which may improve its absorption and distribution. From a steric perspective, the methyl group can either facilitate or hinder the binding of the molecule to its target. It can fit into a specific hydrophobic pocket within a receptor or enzyme, thereby increasing binding affinity. Conversely, it could also cause steric hindrance that prevents optimal binding. Research on substituted quinolines has shown that a methyl group at certain positions can reduce activity, while at others it is beneficial. pharmacy180.com For instance, in a study of 5,8-quinolinedione (B78156) derivatives, a methyl group at the C-2 position was found to influence the interaction with the NQO1 enzyme. mdpi.com Furthermore, the C-2 position is often important for the synthesis of quinoline derivatives, with methods like the Doebner–von Miller reaction being used to produce 2-methylquinolines that show substantial biological activities. rsc.org
| Feature | Effect of C-2 Methyl Group | Consequence for Biological Activity |
|---|---|---|
| Lipophilicity | Increases the overall hydrophobicity of the molecule. | May enhance membrane permeability and absorption. |
| Steric Profile | Introduces bulk at the C-2 position. | Can promote binding by occupying a hydrophobic pocket or hinder binding through steric clash. mdpi.com |
| Metabolic Stability | Can block a potential site of metabolism (oxidation). | May increase the compound's half-life in biological systems. |
| Electronic Effect | Weakly electron-donating (inductive effect). | Slightly increases electron density in the pyridine ring, potentially modulating target interactions. |
Advanced Applications in Materials Science and Organic Synthesis
Role as Versatile Synthetic Intermediates
There is no specific information detailing the use of 4-Bromo-5,8-dimethoxy-2-methylquinoline as a synthetic intermediate in the scientific literature.
Generally, the quinoline (B57606) scaffold is a cornerstone in synthetic organic chemistry due to its presence in a wide array of biologically active compounds and functional materials. The substituents on the this compound molecule suggest it could be a highly versatile intermediate. The bromine atom at the 4-position is a particularly useful functional handle. Bromo-substituted quinolines are frequently employed as precursors in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of various carbon-based substituents and the construction of more complex molecular architectures.
The methoxy (B1213986) and methyl groups also influence the reactivity of the quinoline ring. The electron-donating nature of the methoxy groups can activate the ring system towards certain reactions, while the methyl group can be a site for further functionalization. The combination of these features makes compounds like this compound potentially valuable building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Applications in Functional Materials
Specific research on the application of this compound in functional materials has not been reported. However, the broader class of quinoline derivatives is widely explored for various applications in materials science.
No studies on the specific optical and sensing properties of this compound are available.
In a broader context, the quinoline nucleus is known to be a part of many fluorescent compounds. The electronic properties of the quinoline ring system, which can be tuned by substituents, often lead to interesting photophysical behaviors. For instance, the introduction of electron-donating groups like methoxy and electron-withdrawing groups can create donor-acceptor systems within the molecule, which are often fluorescent. The presence of a heavy atom like bromine can also influence the photophysical properties, potentially promoting intersystem crossing and leading to phosphorescence. Quinoline derivatives have been investigated as fluorescent probes for the detection of metal ions and other analytes. The nitrogen atom in the quinoline ring can act as a binding site, and upon coordination with a target species, a change in the fluorescence signal (either enhancement or quenching) can be observed.
There are no specific reports on the use of this compound in LEDs.
However, quinoline derivatives are a well-established class of materials in the field of organic light-emitting diodes (OLEDs). biosynce.com They are utilized as emitters, host materials, and electron-transporting materials. biosynce.com The rigid and planar structure of the quinoline core provides good thermal stability and charge-transporting capabilities, which are crucial for the performance of OLED devices. By modifying the substituents on the quinoline ring, the emission color, quantum efficiency, and other device parameters can be fine-tuned. The unique electronic and optical properties of quinoline derivatives make them valuable components in the development of advanced materials for OLEDs. biosynce.com
Use in Catalysis and Ligand Design
The application of this compound in catalysis and ligand design has not been specifically documented.
Nevertheless, nitrogen-containing heterocyclic compounds, including quinolines, are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center. The steric and electronic properties of the ligand, which are influenced by substituents like bromo, methoxy, and methyl groups, can have a significant impact on the catalytic activity and selectivity of the resulting metal complex. Quinoline-based ligands have been employed in a variety of catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The ability to easily modify the quinoline scaffold makes it an attractive platform for the design of new ligands with tailored properties for specific catalytic applications. mdpi.com
Corrosion Inhibition Properties
There is no specific data on the corrosion inhibition properties of this compound.
However, quinoline and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic media. researchgate.netbiointerfaceresearch.comnajah.edu The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. najah.edujmaterenvironsci.com The adsorption process is facilitated by the presence of the nitrogen heteroatom, the π-electrons of the aromatic rings, and functional groups. researchgate.netjmaterenvironsci.com
The general mechanism of corrosion inhibition by quinoline derivatives involves the following:
Adsorption: The molecules adsorb onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the heteroatoms and the metal).
Protective Film Formation: The adsorbed molecules form a barrier layer that hinders the diffusion of corrosive species to the metal surface.
Blocking of Active Sites: The inhibitor molecules can block the active sites on the metal surface where corrosion reactions (anodic dissolution and cathodic hydrogen evolution) occur.
The presence of electron-donating groups like methoxy (-OCH3) and methyl (-CH3) on the quinoline ring generally enhances the corrosion inhibition efficiency. researchgate.net These groups increase the electron density on the molecule, which promotes its adsorption onto the positively charged metal surface. The bromine atom might also contribute to the adsorption process through its lone pairs of electrons.
To illustrate the effectiveness of quinoline derivatives as corrosion inhibitors, the table below summarizes the inhibition efficiencies of some related compounds on mild steel in acidic solutions, as reported in the literature.
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |
| Quinoline Derivative (NHQA) | 500 ppm | 1 M HCl | 93.4 | biointerfaceresearch.com |
| Quinoline Derivative (8QN3) | 5x10⁻³ M | 1 M HCl | 90 | najah.edu |
| A Quinoline Derivative | 1000 ppm | HCl | ~92 |
This table presents data for various quinoline derivatives to illustrate the general efficacy of this class of compounds as corrosion inhibitors and does not represent data for this compound.
Future Perspectives and Research Directions
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The future synthesis of 4-Bromo-5,8-dimethoxy-2-methylquinoline will likely prioritize the principles of green chemistry to enhance efficiency and sustainability. tandfonline.comresearchgate.net Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and generate significant waste. tandfonline.com Consequently, research is shifting towards more environmentally benign approaches.
Future synthetic strategies are expected to focus on:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. tandfonline.com
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which improves atom economy and reduces waste. researchgate.net
Eco-Friendly Catalysts: The development and use of reusable, non-toxic catalysts, such as magnetic nanoparticles or solid acid catalysts, will be crucial for sustainable synthesis. tandfonline.com
Greener Solvents: A move away from hazardous organic solvents towards greener alternatives like water, ethanol, or solvent-free conditions is anticipated. tandfonline.comresearchgate.net
These advancements aim to make the production of this compound and its derivatives more cost-effective and environmentally responsible. researchgate.netacs.org
Comprehensive Mechanistic Elucidation of Biological Activities
Quinoline derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.combiointerfaceresearch.com For this compound, a key future research direction will be the detailed investigation of its mechanism of action at the molecular level.
The presence of methoxy (B1213986) groups on the benzene (B151609) ring and a bromine atom at the 4-position of the quinoline core are expected to influence its biological profile. Future studies will likely involve:
Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts.
In Vitro and In Vivo Studies: Comprehensive evaluation of its efficacy and toxicity in various biological models. nih.govnih.gov
Computational Modeling: Using molecular docking and other computational tools to predict and understand the interactions between the compound and its biological targets.
A thorough understanding of its mechanism of action is essential for its potential development as a therapeutic agent. nih.gov
Rational Design of New Derivatives with Enhanced Selectivity
Building on a deeper mechanistic understanding, the rational design of novel derivatives of this compound will be a major focus of future research. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Structure-activity relationship (SAR) studies will be pivotal in this endeavor. nih.govnih.gov By systematically modifying the substituents on the quinoline scaffold, researchers can determine how these changes affect biological activity. For instance, replacing the bromine atom with other halogens or modifying the methoxy groups could lead to derivatives with enhanced properties. researchgate.netmdpi.com
Key approaches in the rational design of new derivatives will include:
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity. rsc.org
Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic effects. nih.gov
Computational Chemistry: Utilizing advanced computational methods to guide the design of new derivatives with desired properties before their actual synthesis. researchgate.net
This targeted approach to drug design is expected to accelerate the discovery of new and more effective therapeutic agents based on the this compound structure. sciencedaily.com
Exploration of Emerging Applications in Interdisciplinary Fields
Beyond its potential in medicinal chemistry, the unique photophysical and electronic properties of the quinoline scaffold open up possibilities for applications in other interdisciplinary fields. Future research is expected to explore the use of this compound and its derivatives in:
Materials Science: The development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. rsc.org The electron-rich nature of the dimethoxy-substituted ring and the presence of the heavy bromine atom could impart interesting luminescent properties.
Bioimaging: The design of fluorescent probes for the detection and imaging of specific biomolecules or cellular processes. rsc.orgrsc.org Functionalized quinolines can serve as scaffolds for developing targeted imaging agents. mdpi.com
Catalysis: The use of quinoline derivatives as ligands in organometallic catalysis, potentially leading to new and efficient catalytic systems. acs.orgacs.org
The exploration of these emerging applications will broaden the scientific and technological impact of this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 4-Bromo-5,8-dimethoxy-2-methylquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes such as the Skraup reaction followed by regioselective bromination and methoxylation. For example, oxidative bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled temperatures (60–80°C) is critical to avoid over-bromination . Microwave-assisted synthesis (e.g., Bi(OTf)₃ catalysis in acetonitrile) reduces reaction time and improves yield compared to traditional heating . Solvent selection (e.g., 1,4-dioxane for Pd-catalyzed steps) and temperature control are key to minimizing side products.
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group integration at δ 3.8–4.0 ppm) and mass spectrometry (ESI-MS) for molecular ion confirmation . X-ray crystallography (as demonstrated for 4-Bromo-8-methoxyquinoline) resolves ambiguities in regiochemistry and planarity . Thin-layer chromatography (TLC) with UV visualization ensures reaction completion, while HPLC with UV detection quantifies purity (>95% recommended for biological assays).
Advanced Research Questions
Q. What are the regioselective challenges in modifying the quinoline core, and how can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound?
- Methodological Answer : The bromine at position 4 is primed for cross-coupling. Use PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane for Suzuki reactions with arylboronic acids, achieving >80% yield . Steric hindrance from the 2-methyl group may slow reactivity; pre-coordination studies using DFT calculations can predict reaction pathways. Monitor regioselectivity via LC-MS to avoid undesired byproducts (e.g., debromination or methoxy group displacement).
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can contradictions in published data be resolved?
- Methodological Answer : Comparative studies with analogs (e.g., 4-Bromo-5,8-difluoroquinoline vs. 4-Chloro-8-methoxy-2-methylquinoline) reveal that bromine enhances electrophilicity for enzyme binding, while methoxy groups improve solubility . To resolve discrepancies in IC₅₀ values, standardize assay conditions (e.g., pH, serum content) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For example, fluorinated analogs may show higher membrane permeability but lower target affinity .
Q. What computational tools are suitable for predicting the interaction of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Glide) using crystal structures of target proteins (e.g., amyloid-binding proteins ). Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding constants (Kd). For electronic structure analysis, DFT calculations (B3LYP/6-31G*) predict charge distribution at the quinoline core, correlating with reactivity in nucleophilic substitutions .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in reported synthetic yields or biological activity across studies?
- Methodological Answer :
- Synthetic Yields : Replicate reactions using identical catalysts (e.g., Bi(OTf)₃ vs. PdCl₂) and solvents. Trace water content or oxygen sensitivity (e.g., in bromination steps) often explains yield variability .
- Biological Activity : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting alongside cell viability assays). For divergent enzyme inhibition results, check assay interference from DMSO carriers (>0.1% may artifactually suppress activity).
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
